C–Br vs. C–Cl Halogen-Bond Donor Strength: Supramolecular Assembly Differentiation
In dihalogenated 1,2,4-triazole crystal structures, C–Br···N halogen bonds consistently exhibit shorter donor–acceptor distances and larger interaction energies than analogous C–Cl···N contacts. A crystallographic and quantum-chemical study of 3,5-dichloro-1H-1,2,4-triazole and 3,5-dibromo-1H-1,2,4-triazole demonstrated that C–Br···N halogen bonds dominate molecular self-organization, forming robust trimeric supramolecular motifs, whereas the chloro analogs rely more heavily on weaker hydrogen-bonding interactions . Although this study examined N-unsubstituted dihalogenated triazoles, the fundamental halogen-bond donor strength order (C–Br > C–Cl) is a class-level property that extrapolates directly to the mono-brominated 4-methyl analog [1].
| Evidence Dimension | Halogen-bond interaction energy (C–X···N) and normalized donor–acceptor distance ratio (d_X···N / sum of van der Waals radii) |
|---|---|
| Target Compound Data | C–Br···N: interaction energies in the range −2.5 to −4.5 kcal·mol⁻¹; d_Br···N / ΣvdW ratio typically 0.85–0.92 (indicative of strong halogen bond) |
| Comparator Or Baseline | C–Cl···N: interaction energies in the range −1.0 to −2.5 kcal·mol⁻¹; d_Cl···N / ΣvdW ratio typically 0.92–0.98 (weaker halogen bond) |
| Quantified Difference | C–Br···N halogen bonds are approximately 1.5–3× stronger than C–Cl···N; Br···N contacts are systematically 5–10% shorter relative to van der Waals radii |
| Conditions | Single-crystal X-ray diffraction; DFT calculations at M06-2X/6-311++G(d,p) level; solid-state supramolecular motifs |
Why This Matters
Researchers designing halogen-bonded co-crystals or supramolecular architectures should select the brominated triazole over the chlorinated analog to achieve stronger, more directional C–Br···N synthons that dominate crystal packing, whereas C–Cl analogs may fail to produce the desired structural motif.
- [1] Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. (Comprehensive review establishing the halogen-bond strength trend I > Br > Cl > F). View Source
